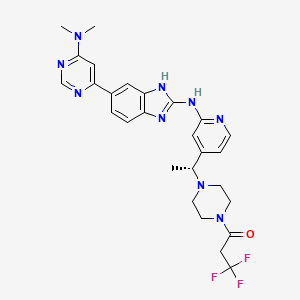

BAY-985

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . It has IC50 values of 2/30 and 2 nM for TBK1 (low/high ATP) and IKKε, respectively . It has shown antitumor efficacy .

Physical And Chemical Properties Analysis

BAY-985 has a molecular weight of 553.58 . Unfortunately, the search results do not provide more detailed physical and chemical properties .科学研究应用

TBK1/IKKε Inhibition

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 (TANK-binding kinase 1) and IKKε . It exhibits different IC 50 values (2/30 nM) at low or high ATP concentrations of TBK1 .

Anti-Proliferative Activity

In cell proliferation assays, BAY-985 shows anti-proliferative activity in a few cancer cell lines. It shows IC 50 s of 900 and 7260 nM for SK-MEL2 (NRAS and TP53 mutated) and ACHN (CDKN2A mutated) cells, respectively .

Kinase Activity Inhibition

In TR-FRET-based kinase activity inhibition assays using recombinant human enzymes and suitable biotinylated-peptides as substrates, BAY-985 inhibits FLT3, RSK4, DRAK1, and ULK1 with IC 50 s of 123, 276, 311, and 7930 nM, respectively .

Interferon Regulatory Factor 3 Phosphorylation Inhibition

BAY-985 inhibits the cellular phosphorylation of interferon regulatory factor 3 (IRF3) with an IC50 of 74 nM in MDA-MB231 mIRF3 cells .

Pharmacokinetics Study

In a PK study, BAY-985 exhibits the following parameter values: Liver blood flow: 4.2 L/h/kg, specific liver weight: 43 g/kg body weight; Microsomal protein content 40 mg/g in SD rats .

Antitumor Efficacy

In vivo, in female NMRI nude mice bearing SK-MEL-2 human melanoma xenograft model, BAY-985 applies with a dose of 200 mg/kg by oral administration for 111 days. The compound treatment is well tolerated and the maximum bodyweight loss of less than 10%. However, BAY-985 treatment results in weak antitumor efficacy with a T/C tumor weight ratio of 0.6 .

作用机制

Target of Action

BAY-985, also known as “1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one”, is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . These kinases are noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family .

Mode of Action

BAY-985 interacts with its targets, TBK1 and IKKε, by inhibiting their activity. It shows high potency toward TBK1 (IC50 = 2 nM, low ATP assay; 30 nM, high ATP assay) and IKKε (IC50 = 2 nM) . The compound inhibits the cellular phosphorylation of interferon regulatory factor 3 (IRF3) .

Biochemical Pathways

TBK1 and IKKε play important roles in multiple cellular pathways, particularly in inflammation . They are activated following engagement of pattern recognition receptors such as toll-like receptors, cytosolic DNA receptors, and retinoic acid inducible gene I-like receptors . Activated non-canonical IKKs phosphorylate interferon regulatory factors (IRFs) 3, 5, and 7, which then dimerize and enter the nucleus to induce expression of pro-inflammatory and antiviral genes .

Pharmacokinetics

It is known to be orally active . More research is needed to fully understand the ADME properties of BAY-985 and their impact on its bioavailability.

Result of Action

BAY-985 displays antiproliferative efficacy in the melanoma cell line SK-MEL-2 . It showed only weak antitumor activity in the sk-mel-2 human melanoma xenograft model .

安全和危害

属性

IUPAC Name |

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJHVDNTDBTOZ-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3N9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the key targets and downstream effects of BAY-985?

A1: BAY-985 exhibits high selectivity for TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), both of which are serine/threonine kinases belonging to the non-canonical IκB kinase family. [, ] These kinases play crucial roles in inflammatory responses and other cellular pathways. Specifically, BAY-985 effectively inhibits the phosphorylation of interferon regulatory factor 3 (IRF3), a downstream target of TBK1/IKKε. [] This inhibition is significant as IRF3 phosphorylation is a critical step in the innate immune response to viral infection.

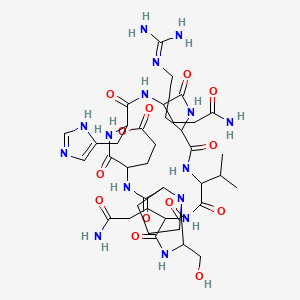

Q2: What is the structural characterization of BAY-985?

A3: While the provided research papers highlight the biological activity and target specificity of BAY-985, they do not disclose its detailed structural information, including the molecular formula, weight, or spectroscopic data. [, ] This information would be crucial for understanding the compound's physicochemical properties and its interactions with the target kinases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)